N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-25-16-9-14(10-17(26-2)18(16)27-3)22-12-15(28-20(22)24)11-21-19(23)13-7-5-4-6-8-13/h4-10,15H,11-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLGPYNLAPQGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. The trimethoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the benzamide moiety through an amide bond formation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its potential bioactivity.
Medicine: The compound is explored for its therapeutic potential, particularly in cancer research, where it may inhibit specific enzymes or proteins involved in disease progression.
Industry: It can be used in the development of new materials or as a precursor for manufacturing pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, potentially inhibiting key proteins involved in disease pathways. This can lead to the modulation of cellular processes, such as cell division, apoptosis, or signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenylbenzamide Derivatives
highlights N-phenylbenzamides such as compound 4 (3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide), which inhibits mitochondrial permeability transition pore (mPTP) via calcium retention capacity (CRC) modulation. Another analog, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, shares the 3,4,5-trimethoxyphenyl group with the target compound but replaces the oxazolidinone with an isoxazole ring.
Key Differences:
- Oxazolidinone vs. Isoxazole: Oxazolidinones are known for antibiotic activity (e.g., linezolid), while isoxazole derivatives often exhibit anti-inflammatory or anticancer effects.
- Trimethoxyphenyl Positioning: In the target compound, the 3,4,5-trimethoxyphenyl is directly attached to the oxazolidinone, whereas in the isoxazole analog, it is part of the carboxamide side chain.
Thiazolidinone and Oxazolidinone Analogs
describes (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide, a thiazolidinone derivative. Thiazolidinones are structurally akin to oxazolidinones but contain sulfur, enhancing their electron-withdrawing properties. This substitution can influence metabolic stability and intermolecular interactions (e.g., hydrogen bonding) .
Comparison Table 1: Oxazolidinone vs. Thiazolidinone Derivatives
Herbicidal Trimethoxyphenyl Derivatives
Structural Influence on Activity:
- Lipophilicity : The 3,4,5-trimethoxyphenyl group enhances lipid solubility, aiding membrane penetration.
- Steric Effects: The oxazolidinone’s methylene bridge may reduce steric hindrance compared to bulkier analogs, improving target binding.
Rivaroxaban: A Pharmacologically Active Oxazolidinone
details Rivaroxaban (BAY-59-7939), an anticoagulant with an oxazolidinone core. Unlike the target compound, Rivaroxaban includes a morpholinone ring and a chlorothiophene group, which are critical for factor Xa inhibition. This highlights how minor structural changes in oxazolidinone derivatives can drastically alter biological targets and therapeutic applications .
Comparison Table 2: Target Compound vs. Rivaroxaban
| Feature | Target Compound | Rivaroxaban |
|---|---|---|
| Oxazolidinone Substituent | 3,4,5-Trimethoxyphenyl | 4-(3-Oxomorpholino)phenyl |
| Benzamide Group | Direct attachment to oxazolidinone | Linked via thiophene-carboxamide |
| Therapeutic Area | Undetermined (potential antimicrobial) | Anticoagulant (Factor Xa inhibitor) |
Biological Activity
N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound possesses an oxazolidinone ring, a trimethoxyphenyl group, and a benzamide moiety. This combination of functional groups contributes to its diverse biological properties.
| Property | Details |
|---|---|
| IUPAC Name | N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]benzamide |
| Molecular Formula | C20H22N2O6 |
| CAS Number | 954625-92-4 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidinone Ring : Cyclization of an appropriate amino alcohol with a carbonyl compound.
- Introduction of the Trimethoxyphenyl Group : This is often achieved through substitution reactions.
- Benzamide Formation : The final step involves the formation of an amide bond between the oxazolidinone derivative and benzoyl chloride.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : The trimethoxyphenyl group is known for its ability to inhibit tubulin polymerization, which is crucial for cell division. This suggests potential applications in cancer therapies.
- Antibacterial Properties : Compounds with similar structures have shown effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been studied for their ability to modulate inflammatory pathways.
Study on Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF7), with IC50 values demonstrating potency comparable to established chemotherapeutics.
The compound's mechanism involves binding to tubulin and disrupting microtubule formation, leading to apoptosis in cancer cells. The presence of the oxazolidinone ring enhances this interaction by stabilizing binding affinity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(2-hydroxyethyl)-benzenesulfonamide | Amino group substitution | Antibacterial |
| N-(3,4,5-trimethoxyphenyl)benzenesulfonamide | Lacks oxazolidinone ring | Moderate bioactivity |
| 4-Fluoro-N-(2-hydroxyethyl)-benzenesulfonamide | Fluorine substitution on benzene | Anticancer |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide?
- Methodology :
-
Step 1 : Formation of the oxazolidinone ring via cyclization of a substituted ethanolamine derivative using phosgene or carbonyl diimidazole.
-
Step 2 : Introduction of the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or Pd-catalyzed coupling.
-
Step 3 : Attachment of the benzamide moiety through amide coupling (e.g., EDC/HOBt or DCC).
-
Key Reagents : Sodium borohydride for reduction steps, triethylamine as a base, and anhydrous solvents (DMF, THF) .
- Data Table : Synthetic Approaches Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Phosgene, DCM, 0°C | 65–70 | |
| Substitution | 3,4,5-Trimethoxyphenylboronic acid, Pd(PPh₃)₄ | 55 | |
| Amidation | EDC, HOBt, DMF | 80 |
Q. How is the compound structurally characterized in academic studies?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving twinning or high-resolution data .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry.
- LC-MS : High-resolution mass spectrometry to verify molecular weight and purity (>95%) .
Q. What preliminary biological assays are recommended for initial screening?
- Methodology :
- Anticancer activity : MTT assay in diverse cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria.
- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can conflicting bioactivity data across cell lines be resolved?
- Methodology :
- Assay standardization : Ensure consistent cell passage numbers, serum conditions, and incubation times.
- Mechanistic studies : Use siRNA knockdown or Western blotting to verify target engagement (e.g., tubulin polymerization inhibition).
- Pharmacokinetic analysis : Evaluate compound stability in culture media via LC-MS .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Methodology :
- Design of Experiments (DOE) : Vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures.
- Continuous flow chemistry : Minimize by-products in multi-step reactions.
- Purification : Combine column chromatography with recrystallization (e.g., pet-ether/EtOAc) .
Q. How to address discrepancies between NMR and X-ray crystallography data?
- Methodology :
- Polymorphism screening : Recrystallize under varied conditions (e.g., solvent polarity, cooling rates).
- Dynamic NMR : Probe temperature-dependent conformational changes.
- DFT calculations : Compare experimental and theoretical spectra to identify solvate formation .
Q. What advanced techniques validate target interactions in vitro?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .
Data Contradiction Analysis
Q. Why do SAR studies show inconsistent activity for analogs with similar substituents?
- Methodology :
- 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric/electronic effects.
- Molecular dynamics simulations : Assess binding pocket flexibility over 100+ ns trajectories.
- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify outliers .
Key Considerations for Experimental Design
- Crystallography : For ambiguous electron density, employ twin refinement in SHELXL and validate with Rfree values .
- Biological assays : Include positive controls (e.g., paclitaxel for microtubule inhibition) and replicate experiments ≥3 times .
- Synthetic reproducibility : Document inert atmosphere (N₂/Ar) and moisture-free conditions for sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
